molecular formula C5H6N2O B1582269 1-(1H-pyrazol-3-yl)ethanone CAS No. 20583-33-9

1-(1H-pyrazol-3-yl)ethanone

Cat. No. B1582269
CAS RN: 20583-33-9
M. Wt: 110.11 g/mol
InChI Key: BHTZCIGVYSJBQB-UHFFFAOYSA-N
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Description

“1-(1H-pyrazol-3-yl)ethanone” is a compound with the molecular formula C5H6N2O. It has a molecular weight of 110.1139 . This compound is part of the pyrazole family, which are heterocyclic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of “1-(1H-pyrazol-3-yl)ethanone” involves several steps. One method involves the reaction of tert-butyl 3-(methoxy(methyl)carbamoyl)-1H-pyrazole-1-carboxylate with methyl magnesium bromide in dry THF at -78°C under N2 atmosphere . Another method involves the reaction of but-3-yn-2-one with trimethylsilyldiazomethane at 20-30°C . Yet another method involves the reaction of 1-(1H-pyrazol-5-yl)ethanone with iodomethane and potassium carbonate in acetonitrile .


Molecular Structure Analysis

The molecular structure of “1-(1H-pyrazol-3-yl)ethanone” consists of a pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the ethanone group contains a carbonyl (C=O) and a methyl (CH3) group .


Physical And Chemical Properties Analysis

“1-(1H-pyrazol-3-yl)ethanone” is a solid at room temperature . It has a molecular weight of 110.12 and its InChI key is BHTZCIGVYSJBQB-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

  • Scientific Field : Biochemistry
  • Application Summary : “1-(1H-pyrazol-3-yl)ethanone” is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been evaluated for their in vitro anti-microbial activity .
  • Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity .
  • Results : Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

Potential Tubulin Polymerization Inhibitors and Anticancer Agents

  • Scientific Field : Oncology
  • Application Summary : Compounds containing “1-(1H-pyrazol-3-yl)ethanone” skeletons were designed, synthesized, and biologically evaluated as potential tubulin polymerization inhibitors and anticancer agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Antimicrobial and Antioxidant Activity in COVID-19 Research

  • Scientific Field : Virology
  • Application Summary : Compounds containing “1-(1H-pyrazol-3-yl)ethanone” have been used in molecular docking studies on COVID-19 . These compounds were evaluated for their potential as antimicrobial agents .
  • Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity .
  • Results : The compounds showed promising results, with binding affinities ranging from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities ranging from -8.2 to -9.3 kcal/mol .

Potential Anticancer Agents

  • Scientific Field : Oncology
  • Application Summary : Compounds containing “1-(1H-pyrazol-3-yl)ethanone” skeletons were designed, synthesized, and biologically evaluated as potential anticancer agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Antimicrobial and Antioxidant Activity in COVID-19 Research

  • Scientific Field : Virology
  • Application Summary : Compounds containing “1-(1H-pyrazol-3-yl)ethanone” have been used in molecular docking studies on COVID-19 . These compounds were evaluated for their potential as antimicrobial agents .
  • Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity .
  • Results : The compounds showed promising results, with binding affinities ranging from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities ranging from -8.2 to -9.3 kcal/mol .

Potential Anticancer Agents

  • Scientific Field : Oncology
  • Application Summary : Compounds containing “1-(1H-pyrazol-3-yl)ethanone” skeletons were designed, synthesized, and biologically evaluated as potential anticancer agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Future Directions

The future directions for “1-(1H-pyrazol-3-yl)ethanone” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the versatility of pyrazole compounds, there is potential for the development of new drugs and other applications .

properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTZCIGVYSJBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318735
Record name 1-(1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazol-3-yl)ethanone

CAS RN

20583-33-9
Record name 20583-33-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-pyrazol-3-yl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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